molecular formula C22H17N3O B1666522 RAD51 inhibitor B02 CAS No. 1290541-46-6

RAD51 inhibitor B02

Numéro de catalogue B1666522
Numéro CAS: 1290541-46-6
Poids moléculaire: 339.4 g/mol
Clé InChI: GEKDQXSPTHHANP-OUKQBFOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RAD51 inhibitor B02 is a small-molecule inhibitor of the RAD51 recombinase . RAD51 is a homologous recombination protein involved in the repair of double-strand breaks in DNA . It is often overexpressed in cancers, making it an interesting target for anti-cancer therapies . B02 inhibits RAD51, disrupting homologous recombination (HR) repair events in cancer cells .


Molecular Structure Analysis

B02 is a pyridinylvinyl-quinazolinone compound . It directly interacts with RAD51 . The structure-activity relationship (SAR) analysis identified the structural components of B02 that are critical for RAD51 inhibition .


Chemical Reactions Analysis

B02 inhibits human RAD51 recombinase and subsequent nucleofilaments formation . It halts homologous recombination (HR) repair events in cancer cells . B02 favors apoptosis in multiple myeloma and is crucial for sensitizing them to doxorubicin .


Physical And Chemical Properties Analysis

B02 is a cell-permeable pyridinylvinyl-quinazolinone compound . It does not affect RecA even at much higher concentration (~250 µM) . It has an IC50 of 27.4 µM .

Applications De Recherche Scientifique

Field

The specific scientific field is Cancer Research .

Summary of the Application

RAD51 inhibitor B02 has been used in cancer research, particularly in the study of breast cancer . It has been identified as an inhibitor of a major protein of homologous recombination (HR) RAD51 . RAD51 is central to DNA damage repair in the HR pathway . Misregulation of RAD51, or one of its regulators, is associated with cancer as well as Fanconi anemia (FA)-like syndrome .

Methods of Application

B02 inhibits human RAD51 recombinase and subsequent nucleofilaments formation . It halts homologous recombination (HR) repair events in cancer cells . In human breast cancer cells, B02 increased the anti-cancer effect of doxorubicin, etoposide, topotecan, and cisplatin .

Results or Outcomes

B02 favors apoptosis in multiple myeloma and is crucial for sensitizing them to doxorubicin . It has been shown to sensitize triple-negative breast cancer MDA-MB-231 cells to the PARP inhibitor (PARPi) olaparib .

Application in Genetic Research

Field

The specific scientific field is Genetic Research .

Summary of the Application

RAD51 inhibitor B02 has been used to test its effect on targeted nucleotide substitution (TNS) in induced pluripotent stem cells (iPSCs) .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Application in Reproductive Biology

Field

The specific scientific field is Reproductive Biology .

Summary of the Application

RAD51 inhibitor B02 has been used to test its effect on the polar body extrusion (PBE) rate in porcine oocytes . It has also been used for RAD51 inhibition in porcine embryos .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Application in Tumor Metabolism Research

Field

The specific scientific field is Tumor Metabolism Research .

Summary of the Application

RAD51 has been found to be upregulated in many malignant solid tumors, and is correlated with poor prognosis. In multiple tumor types, RAD51 is critical for tumor metabolism .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Application in Tumor Metastasis Research

Field

The specific scientific field is Tumor Metastasis Research .

Summary of the Application

RAD51 plays a role in tumor metastasis. It has been found to be upregulated in many malignant solid tumors, and is correlated with poor prognosis .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Propriétés

IUPAC Name

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDQXSPTHHANP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RAD51 inhibitor B02

CAS RN

1290541-46-6
Record name ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RAD51 inhibitor B02
Reactant of Route 2
Reactant of Route 2
RAD51 inhibitor B02
Reactant of Route 3
Reactant of Route 3
RAD51 inhibitor B02
Reactant of Route 4
Reactant of Route 4
RAD51 inhibitor B02
Reactant of Route 5
Reactant of Route 5
RAD51 inhibitor B02
Reactant of Route 6
Reactant of Route 6
RAD51 inhibitor B02

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.